Benzyldihydrochlorothiazide
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Overview
Description
Benzyldihydrochlorothiazide is a chemical compound with the molecular formula C14H13Cl2N3O4S2. It belongs to the class of thiazide diuretics, which are commonly used to treat hypertension and edema by promoting the excretion of sodium and water from the body.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyldihydrochlorothiazide can be synthesized through a multi-step chemical process involving the reaction of benzyl chloride with dihydrochlorothiazide under controlled conditions. The reaction typically requires the use of a strong base, such as sodium hydroxide, to facilitate the formation of the thiazide ring structure.
Industrial Production Methods: In an industrial setting, the synthesis of this compound involves large-scale chemical reactors and precise control of reaction parameters, such as temperature, pressure, and pH. The process is optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Benzyldihydrochlorothiazide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of a functional group in the compound with another group, often using nucleophiles or electrophiles.
Major Products Formed:
Oxidation Products: Oxidation of this compound can lead to the formation of this compound derivatives with altered functional groups.
Reduction Products: Reduction reactions can produce reduced forms of the compound, which may have different pharmacological properties.
Substitution Products: Substitution reactions can result in the formation of various analogs of this compound with modified chemical structures.
Scientific Research Applications
Benzyldihydrochlorothiazide has several scientific research applications across various fields:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying thiazide chemistry.
Biology: The compound is employed in biological studies to investigate its effects on cellular processes and ion transport mechanisms.
Medicine: this compound is used in medical research to develop new diuretic drugs and to study the mechanisms of diuretic action.
Industry: It is utilized in the pharmaceutical industry for the production of diuretic medications and in the development of new therapeutic agents.
Mechanism of Action
Benzyldihydrochlorothiazide exerts its effects by inhibiting the reabsorption of sodium and chloride ions in the distal convoluted tubules of the kidneys. This inhibition leads to increased excretion of sodium and water, resulting in a reduction of blood volume and blood pressure. The molecular targets involved in this mechanism include the sodium-chloride symporter (NCC) and other ion transporters in the renal tubules.
Comparison with Similar Compounds
Hydrochlorothiazide
Chlorthalidone
Indapamide
Metolazone
Properties
CAS No. |
32586-76-8 |
---|---|
Molecular Formula |
C14H13Cl2N3O4S2 |
Molecular Weight |
422.3 g/mol |
IUPAC Name |
3-benzyl-3,6-dichloro-1,1-dioxo-2,4-dihydro-1λ6,2,4-benzothiadiazine-7-sulfonamide |
InChI |
InChI=1S/C14H13Cl2N3O4S2/c15-10-6-11-13(7-12(10)24(17,20)21)25(22,23)19-14(16,18-11)8-9-4-2-1-3-5-9/h1-7,18-19H,8H2,(H2,17,20,21) |
InChI Key |
PHHILWGNCGEKHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2(NC3=CC(=C(C=C3S(=O)(=O)N2)S(=O)(=O)N)Cl)Cl |
Origin of Product |
United States |
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